4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine
Description
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Structure
3D Structure
Properties
CAS No. |
400749-83-9 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-[4-(1,3-dioxolan-2-yl)phenyl]aniline |
InChI |
InChI=1S/C15H15NO2/c16-14-4-2-1-3-13(14)11-5-7-12(8-6-11)15-17-9-10-18-15/h1-8,15H,9-10,16H2 |
InChI Key |
WLIAFXXOCSJKML-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC=C(C=C2)C3=CC=CC=C3N |
Origin of Product |
United States |
Contextualization of Biphenyl 2 Ylamine Scaffolds in Modern Organic Chemistry
Biphenyl (B1667301) scaffolds are a prevalent structural motif in a wide range of organic compounds, including natural products, polymers, and liquid crystals. uliege.be The biphenyl-2-ylamine framework, in particular, is a privileged scaffold in medicinal chemistry and a crucial building block in the synthesis of various functional molecules. rsc.orgnih.gov
Historically, the synthesis of biphenylamines has been approached through various methods, including the reduction of 2-nitrobiphenyl (B167123) and, more recently, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. uliege.bechemicalbook.com These modern synthetic methods have allowed for the efficient construction of a diverse library of substituted biphenylamines.
The significance of the biphenyl-2-ylamine scaffold is underscored by its presence in numerous biologically active compounds and agrochemicals. For instance, it forms the core of several fungicides, highlighting its importance in the agrochemical industry. google.com In medicinal chemistry, biphenyl derivatives are explored for a wide array of therapeutic applications, including their use as anti-inflammatory, antimicrobial, and anticancer agents. rsc.org The conformational flexibility of the biphenyl system, combined with the hydrogen bonding capability of the amine group, allows for effective interaction with biological targets.
Table 1: Common Synthetic Routes to Biphenyl-2-ylamine Derivatives
| Reaction Name | Reactants | Catalyst/Reagents | Key Features |
| Suzuki-Miyaura Coupling | Aryl halide and Arylboronic acid | Palladium catalyst, Base | High functional group tolerance and yields. uliege.bechemicalbook.com |
| Reduction of Nitrobiphenyl | 2-Nitrobiphenyl | Reducing agents (e.g., SnCl2, H2/Pd) | A traditional and effective method. chemicalbook.com |
| Buchwald-Hartwig Amination | Aryl halide and Amine | Palladium catalyst, Ligand, Base | Direct formation of the C-N bond. |
| Ullmann Condensation | Aryl halide and Amine | Copper catalyst, Base | A classic method for C-N bond formation. |
Significance of 1,3 Dioxolane Moieties in Heterocyclic Synthesis and Reactivity
The 1,3-dioxolane (B20135) ring is a five-membered heterocyclic acetal (B89532) that plays a multifaceted role in organic synthesis. nih.gov It is most commonly employed as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols due to its stability under a variety of reaction conditions, particularly basic, nucleophilic, and reductive environments, while being readily cleavable under acidic conditions. nih.govwikipedia.orgorganic-chemistry.org
Beyond its role as a protecting group, the 1,3-dioxolane moiety is an integral part of many biologically active molecules. nih.gov The inclusion of a dioxolane ring can influence a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug design. researchgate.net The two oxygen atoms in the ring can act as hydrogen bond acceptors, potentially enhancing the binding affinity of a molecule to its biological target. researchgate.net Research has shown that compounds containing the 1,3-dioxolane structure can exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. nih.gov
From a synthetic standpoint, 1,3-dioxolanes are typically formed by the acid-catalyzed reaction of an aldehyde or ketone with ethylene (B1197577) glycol. organic-chemistry.org The reactivity of the dioxolane ring itself is generally low, making it a stable component in multi-step syntheses. However, it can participate in specific reactions, such as radical additions to imines. organic-chemistry.org
Table 2: Applications of the 1,3-Dioxolane Moiety in Organic Synthesis
| Application | Description | Example Reaction |
| Protecting Group | Masks the reactivity of carbonyls or diols. | Acetalization of an aldehyde with ethylene glycol. nih.govwikipedia.org |
| Chiral Auxiliary | Can be synthesized from chiral diols to induce stereoselectivity. | Asymmetric synthesis involving chiral dioxolanes. |
| Bioisostere | Can replace other functional groups to modulate biological activity. | Incorporation into drug candidates to improve properties. researchgate.net |
| Synthetic Intermediate | Serves as a stable precursor for further transformations. | Used in the synthesis of complex natural products. nih.gov |
Rationale for Investigating the Hybrid 4 Tandfonline.comuliege.bedioxolan 2 Yl Biphenyl 2 Ylamine Architecture
Strategies for the Construction of the Biphenyl-2-ylamine Core
The biphenyl-2-ylamine scaffold is a privileged structural motif found in many pharmaceuticals, agrochemicals, and functional materials. Its synthesis has been a subject of intense research, leading to the development of several powerful methods.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and their derivatives due to their high efficiency, functional group tolerance, and broad substrate scope.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the context of synthesizing the biphenyl-2-ylamine core, this reaction typically involves the coupling of an ortho-substituted aryl halide (e.g., 2-bromoaniline or a protected derivative) with a substituted phenylboronic acid. For the synthesis of 4'- guidechem.comtandfonline.comDioxolan-2-yl-biphenyl-2-ylamine, a key intermediate would be 2-(4-bromophenyl)-1,3-dioxolane, which can be coupled with 2-aminophenylboronic acid or its derivatives. The general scheme for a relevant Suzuki-Miyaura coupling is depicted below:
Scheme 1: General Suzuki-Miyaura coupling for the synthesis of a substituted biphenyl-2-ylamine.
A variety of palladium catalysts and ligands can be employed to facilitate this transformation. Modern catalyst systems, often featuring bulky and electron-rich phosphine ligands, allow for the coupling of even challenging substrates like aryl chlorides. The choice of base and solvent is also critical for achieving high yields.
| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | Moderate to Good |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 | Good to Excellent |
| [PdCl₂(dppf)] | Cs₂CO₃ | DMF | 90-120 | Good to Excellent |
| Table 1: Typical conditions for Suzuki-Miyaura coupling to form biaryl amines. |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. iucr.orgspegroup.ru This reaction is instrumental in synthesizing aryl amines from aryl halides or triflates and a primary or secondary amine. To construct the biphenyl-2-ylamine core, one could envision the coupling of a 2-halobiphenyl with an amine source or, more relevantly, the intramolecular amination of a suitably functionalized biaryl precursor. A more direct approach involves the intermolecular coupling of an amine with a pre-formed biaryl halide. For instance, 2-bromo-4'- guidechem.comtandfonline.comdioxolan-2-yl-biphenyl could be coupled with an ammonia equivalent or a protected amine.
The development of specialized ligands, such as those from the Buchwald and Hartwig groups, has been crucial for the success of this reaction, enabling the use of a wide range of substrates under milder conditions. google.comguidechem.com
| Ligand | Amine Source | Base | Solvent | Temperature (°C) |
| XPhos | Benzophenone imine | NaOtBu | Toluene | 80-110 |
| RuPhos | NH₃ (gas) | LiHMDS | 1,4-Dioxane | 25-80 |
| BrettPhos | Primary Amines | K₃PO₄ | t-BuOH | 70-100 |
| Table 2: Representative ligands and conditions for Buchwald-Hartwig amination. |
Electrophilic and Nucleophilic Amination Strategies for Aryl Systems
Beyond metal-catalyzed methods, classical electrophilic and nucleophilic amination strategies offer alternative routes to aryl amines.
Electrophilic amination involves the reaction of a nucleophilic aryl species, such as an organometallic reagent (e.g., an aryllithium or Grignard reagent), with an electrophilic nitrogen source. scielo.br Reagents like O-substituted hydroxylamines or N-chloroamines can serve as the electrophilic aminating agent. While powerful, this approach requires the pre-formation of a highly reactive organometallic intermediate, which can limit functional group compatibility.
Nucleophilic aromatic substitution (SNAr) is a viable strategy for introducing an amino group onto an aromatic ring, provided the ring is sufficiently electron-deficient. researchgate.net This is typically achieved by the presence of strong electron-withdrawing groups (e.g., nitro groups) ortho or para to a leaving group (e.g., a halide). For the synthesis of biphenyl-2-ylamines, this might involve the reaction of a 2-halobiphenyl activated by an electron-withdrawing group with an amine nucleophile. The activating group can then be reduced or modified in subsequent steps.
Green Chemistry Approaches in Biaryl Amine Synthesis
In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For biaryl amine synthesis, this includes several innovative approaches.
Electrochemical synthesis offers a metal-free alternative for the construction of biaryl scaffolds. guidechem.com Anodic oxidation of anilines can lead to the formation of C-C bonds through radical cation intermediates. This method avoids the use of stoichiometric organometallic reagents and metal catalysts.
C-H activation strategies are emerging as highly atom-economical methods for biaryl synthesis. acs.org These reactions involve the direct coupling of two C-H bonds, avoiding the need for pre-functionalized starting materials like halides or organometallics. Palladium-catalyzed C-H activation/C-N coupling sequences are being developed for the synthesis of complex amines.
The use of green solvents and energy sources is another key aspect of green chemistry. wikipedia.org Reactions performed in water, supercritical fluids, or bio-renewable solvents reduce the environmental impact. Microwave-assisted synthesis has also gained prominence as it can significantly reduce reaction times and energy consumption. spegroup.runcert.nic.in For instance, microwave-assisted Suzuki or Buchwald-Hartwig reactions can often be performed in shorter times and with higher yields compared to conventional heating.
Formation and Manipulation of the 1,3-Dioxolane Moiety
The 1,3-dioxolane group in the target molecule serves as a protected form of an aldehyde. This protecting group strategy is crucial in multi-step syntheses to prevent the aldehyde from undergoing undesired reactions.
Acetals and Ketalization Reactions in Dioxolane Formation
The most common method for forming a 1,3-dioxolane is the acid-catalyzed reaction of a carbonyl compound (an aldehyde or a ketone) with ethylene (B1197577) glycol. organic-chemistry.org This reaction is an equilibrium process, and the removal of water is necessary to drive the reaction to completion. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by the use of a dehydrating agent.
For the synthesis of the "4'- guidechem.comtandfonline.comDioxolan-2-yl-" portion of the target molecule, the starting material would be a 4-substituted benzaldehyde, such as 4-bromobenzaldehyde.
Scheme 2: Acetalization of 4-bromobenzaldehyde with ethylene glycol.
A variety of acid catalysts can be used for this transformation, including p-toluenesulfonic acid (p-TsOH), sulfuric acid, or acidic resins. The reaction is generally high-yielding and proceeds under relatively mild conditions.
| Carbonyl Substrate | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 4-Bromobenzaldehyde | p-TsOH | Toluene | 3.5-5.0 | >90 |
| Benzaldehyde | H₂SO₄ | Benzene | 4-6 | ~85 |
| 4-Nitrobenzaldehyde | Amberlyst-15 | Dichloromethane | 6-8 | >90 |
| Table 3: Conditions for the formation of 1,3-dioxolanes from aryl aldehydes. |
The 1,3-dioxolane group is stable to a wide range of reagents, including bases, organometallic reagents, and many oxidizing and reducing agents, making it an excellent protecting group for aldehydes. Deprotection to regenerate the aldehyde is typically achieved by treatment with aqueous acid. acs.org
Ring-Opening and Cyclization Reactions to Synthesize Dioxolane Derivatives
While direct acetalization is the most common route to 1,3-dioxolanes, other methods involving ring-opening and cyclization reactions can also be employed for the synthesis of more complex dioxolane derivatives.
For example, the reaction of an epoxide with a carbonyl compound, catalyzed by a Lewis acid, can lead to the formation of a 1,3-dioxolane. This approach allows for the introduction of substituents on the dioxolane ring.
Another strategy involves the intramolecular cyclization of a suitably functionalized precursor. For instance, a 2-haloethoxy ether of an enol could undergo cyclization to form a dioxolane derivative. These methods, while less common for simple protection, offer synthetic flexibility for accessing a broader range of substituted dioxolanes.
Ultrasound-Assisted Synthetic Methods for 1,3-Dioxolane Derivatives
The 1,3-dioxolane moiety is a crucial component of the target molecule, often serving as a protecting group for a carbonyl function. Ultrasound-assisted synthesis has emerged as an efficient and environmentally friendly method for the formation of 1,3-dioxolane derivatives. proquest.comdntb.gov.ua This sonochemical approach often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. researchgate.net
The synthesis of 1,3-dioxolanes typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with a 1,2-diol in the presence of an acid catalyst. nih.gov Ultrasound irradiation enhances this process by creating acoustic cavitation, which generates localized high temperatures and pressures, leading to a significant increase in reaction rates. researchgate.net Various catalysts, including graphene oxide, have been shown to be effective under ultrasonic conditions. proquest.comresearchgate.netdntb.gov.ua
Key advantages of this method include:
Accelerated Reaction Rates: Sonication can dramatically reduce the time required for the reaction to reach completion.
Improved Yields: Higher product yields are often observed due to more efficient mass transfer and activation of the reacting species.
Milder Conditions: The use of ultrasound can allow for reactions to be carried out at lower temperatures, which is beneficial for sensitive substrates.
Catalyst Efficiency: In some cases, ultrasound can enhance the activity of the catalyst, allowing for lower catalyst loadings. researchgate.net
Table 1: Examples of Ultrasound-Assisted Synthesis of 1,3-Dioxolane Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Ethylene Glycol | Graphene Oxide | 30 min | 95 |
| Cyclohexanone | Ethylene Glycol | Graphene Oxide | 45 min | 92 |
Convergent and Divergent Approaches for Integrated Molecular Assembly
The assembly of the 4'- proquest.comresearchgate.netDioxolan-2-yl-biphenyl-2-ylamine architecture can be approached through both convergent and divergent synthetic strategies. A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the final steps. A divergent approach begins with a common precursor that is elaborated through different reaction pathways to introduce the desired functional groups.
Strategies for Carbon-Carbon Bond Formation between Aryl and Dioxolane-Substituted Moieties
The central challenge in synthesizing the target molecule is the formation of the carbon-carbon bond that links the two phenyl rings. Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for this transformation. chemistry.coach The Suzuki-Miyaura coupling is a particularly effective strategy, involving the reaction of an aryl boronic acid with an aryl halide. chemistry.coachnih.gov
In the context of synthesizing 4'- proquest.comresearchgate.netDioxolan-2-yl-biphenyl-2-ylamine, this could involve the coupling of (4-( proquest.comresearchgate.netdioxolan-2-yl)phenyl)boronic acid with 2-bromoaniline or a protected derivative. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. icmpp.ro Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle. icmpp.ro
Other notable cross-coupling reactions that can be employed include:
Stille Coupling: Utilizes an organotin reagent.
Negishi Coupling: Employs an organozinc reagent. nih.gov
Hiyama Coupling: Uses an organosilicon compound.
Table 2: Comparison of Cross-Coupling Reactions for Biphenyl Synthesis
| Reaction | Organometallic Reagent | Key Advantages | Potential Drawbacks |
|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Commercially available reagents, mild conditions, low toxicity | Potential for protodeboronation |
| Stille | Organostannane | High functional group tolerance | Toxicity of tin byproducts |
Sequential Functionalization of Precursors to Incorporate Amine and Dioxolane Groups
One common approach involves a late-stage functionalization strategy where the biphenyl core is constructed first, followed by the introduction of the amine and the protected carbonyl group. chemrxiv.org For example, 2-aminobiphenyl (B1664054) could be brominated at the 4'-position, followed by a metal-catalyzed conversion to the corresponding aldehyde, which is then protected as a dioxolane.
Alternatively, a convergent approach can be employed where the functional groups are installed on the individual aryl precursors before the cross-coupling reaction. For instance, (4-( proquest.comresearchgate.netdioxolan-2-yl)phenyl)boronic acid can be synthesized from 4-bromobenzaldehyde. This fragment can then be coupled with a suitable 2-amino-substituted aryl halide. This approach can be advantageous as it avoids potential issues with functional group compatibility during the elaboration of the biphenyl system.
Recent advances in C-H functionalization offer streamlined synthetic routes. nih.govnih.govresearchgate.net These methods allow for the direct formation of C-C or C-N bonds at specific positions on the aromatic rings, potentially reducing the number of synthetic steps. nih.gov
Chemo- and Regioselective Considerations in Multi-Step Synthesis
The synthesis of a molecule with multiple functional groups like 4'- proquest.comresearchgate.netDioxolan-2-yl-biphenyl-2-ylamine requires careful consideration of chemo- and regioselectivity. mdpi.comresearchgate.net
Chemoselectivity refers to the preferential reaction of one functional group over another. slideshare.net For example, during the dioxolane formation, which is typically acid-catalyzed, a free amine group could be protonated, potentially affecting its reactivity in subsequent steps. Therefore, it is often necessary to use protecting groups for the amine, such as a picolinamide, which can also direct C-H functionalization reactions. beilstein-journals.org The choice of reducing or oxidizing agents must also be carefully considered to avoid unintended reactions with other functional groups in the molecule.
Regioselectivity is concerned with the control of the position of chemical reactions. acs.org In the synthesis of the target molecule, it is crucial to introduce the amine group at the 2-position and the dioxolane group at the 4'-position of the biphenyl scaffold. The regiochemical outcome of electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the ring. In cross-coupling reactions, the positions of the coupling partners (e.g., the halogen and the organometallic group) dictate the final regiochemistry of the biphenyl product. When using C-H activation strategies, the regioselectivity is often controlled by the use of directing groups. nih.gov
Reactivity Profiles of the Primary Aromatic Amine Functionality
The primary aromatic amine group in 4'- unacademy.comscienceinfo.comDioxolan-2-yl-biphenyl-2-ylamine is a key determinant of its chemical character, bestowing nucleophilic properties upon the molecule and enabling a variety of chemical transformations.
Nucleophilic Characteristics of the Amino Group
The nucleophilicity of the primary aromatic amine in 4'- unacademy.comscienceinfo.comDioxolan-2-yl-biphenyl-2-ylamine is fundamentally derived from the lone pair of electrons on the nitrogen atom. This electron pair is available to attack electrophilic centers, initiating a wide range of chemical reactions. However, the reactivity of this amino group is modulated by several factors inherent to the molecule's structure.
Transformations Involving the Primary Aromatic Amine (e.g., Carbylamine Reaction)
A classic transformation characteristic of primary amines is the carbylamine reaction, also known as the Hoffmann isocyanide synthesis. unacademy.comscienceinfo.comcollegedunia.comwikipedia.org This reaction provides a definitive test for the presence of a primary amine functionality. scienceinfo.comcollegedunia.comwikipedia.org When 4'- unacademy.comscienceinfo.comDioxolan-2-yl-biphenyl-2-ylamine is heated with chloroform (B151607) (CHCl₃) and an alcoholic solution of a strong base, such as potassium hydroxide (B78521) (KOH), it is converted into the corresponding isocyanide (or carbylamine). unacademy.comscienceinfo.comcollegedunia.com
The mechanism of the carbylamine reaction is initiated by the dehydrohalogenation of chloroform by the strong base to generate the highly reactive intermediate, dichlorocarbene (B158193) (:CCl₂). scienceinfo.comwikipedia.org The nucleophilic nitrogen of the primary amine then attacks the electrophilic dichlorocarbene. unacademy.comscienceinfo.com This is followed by a series of base-mediated dehydrochlorination steps, ultimately leading to the formation of the isocyanide, which is characterized by its potent and unpleasant odor. unacademy.comscienceinfo.comcollegedunia.com
| Reactants | Reagents | Intermediate | Product |
| 4'- unacademy.comscienceinfo.comDioxolan-2-yl-biphenyl-2-ylamine | Chloroform (CHCl₃), Alcoholic Potassium Hydroxide (KOH) | Dichlorocarbene (:CCl₂) | 4'- unacademy.comscienceinfo.comDioxolan-2-yl-2-isocyanobiphenyl |
Reaction Pathways of the 1,3-Dioxolane Ring
The 1,3-dioxolane ring in 4'- unacademy.comscienceinfo.comDioxolan-2-yl-biphenyl-2-ylamine represents a cyclic acetal (B89532) functionality. Its reactivity is markedly different from that of the aromatic amine, being largely governed by its stability towards acids and bases and the nature of the acetal carbon.
Ring-Opening Reactions and Their Stereochemical Outcomes
The 1,3-dioxolane ring is generally stable under basic and nucleophilic conditions. organic-chemistry.org However, it is susceptible to cleavage under acidic conditions. organic-chemistry.orgwikipedia.org The ring-opening of the 1,3-dioxolane moiety typically proceeds via an acid-catalyzed hydrolysis or transacetalization. organic-chemistry.org The mechanism involves the protonation of one of the oxygen atoms, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbonium ion intermediate. lookchem.com Subsequent attack by a nucleophile, such as water, leads to the opening of the ring.
The stereochemical outcome of these ring-opening reactions is influenced by the nature of the attacking nucleophile and the structure of the dioxolane itself. In many cases, the nucleophilic attack on the intermediate carbocation can proceed from either face, potentially leading to a mixture of stereoisomers. However, steric hindrance from the bulky biphenyl group and any substituents on the dioxolane ring can direct the approach of the nucleophile, resulting in a degree of stereoselectivity. mdpi.com For instance, the aryl group at the 4-position of a dioxolanyl cation can control the diastereoface selectivity in nucleophilic trapping. mdpi.com
Stability and Cleavage Mechanisms of the Acetal Linkage
The stability of the acetal linkage in the 1,3-dioxolane ring is pH-dependent. It is resistant to cleavage by bases and many nucleophiles but is readily cleaved by acids. organic-chemistry.orgthieme-connect.de The acid-catalyzed cleavage mechanism is a key feature of its chemistry.
The process is initiated by the protonation of an oxygen atom of the dioxolane ring by an acid (H⁺). This protonation makes the oxygen a better leaving group. The C-O bond then breaks, leading to the formation of a resonance-stabilized carbocation, often referred to as an oxocarbonium ion. This ion is planar at the cationic carbon, and its formation is often the rate-determining step in the hydrolysis of acetals. lookchem.comsci-hub.se Finally, a nucleophile, typically water in hydrolysis, attacks the carbocation, leading to the formation of a hemiacetal which can then be further hydrolyzed to a carbonyl compound and a diol.
| Condition | Stability of Acetal Linkage | Cleavage Mechanism |
| Basic/Neutral | Stable | No reaction |
| Acidic | Labile | Acid-catalyzed hydrolysis via an oxocarbonium ion intermediate |
Electrophilic and Nucleophilic Behavior at the Acetal Carbon
The acetal carbon of the 1,3-dioxolane ring exhibits dual reactivity, though it is predominantly electrophilic in character.
Electrophilic Behavior: The acetal carbon is bonded to two electronegative oxygen atoms, which polarize the C-O bonds, making the carbon atom electron-deficient and thus electrophilic. Under acidic conditions, the formation of the oxocarbonium ion intermediate greatly enhances the electrophilicity of this carbon, making it highly susceptible to attack by a wide range of nucleophiles. youtube.com
Nucleophilic Behavior: While less common, the acetal carbon can exhibit nucleophilic character under specific conditions. For instance, in the presence of very strong bases, a proton on the acetal carbon could potentially be abstracted, generating a carbanion. However, this is generally an unfavorable process. More relevant is the reaction of 1,3-dioxolanes with certain electrophiles under conditions that promote the formation of a 1,3-dioxolan-2-yl cation, which can then be trapped by nucleophiles. mdpi.com
Electronic and Steric Influences of Aromatic and Dioxolane Substituents on Reactivity
The reactivity of 4'- chemicalbook.comacs.orgDioxolan-2-yl-biphenyl-2-ylamine is primarily dictated by the electronic and steric effects of the amino and dioxolane groups on the biphenyl system.
The 1,3-dioxolane group , being an acetal, is generally considered a weak electron-donating group. The oxygen atoms possess lone pairs that can be donated to the aromatic ring via a +R effect, similar to an alkoxy group. libretexts.org Concurrently, the electronegative oxygen atoms exert a -I effect. libretexts.org The net electronic influence of the dioxolane group is a mild activation of the aromatic ring.
In 4'- chemicalbook.comacs.orgDioxolan-2-yl-biphenyl-2-ylamine, these electronic effects influence the reactivity of both aromatic rings. The ring bearing the amino group is strongly activated towards electrophiles, while the ring with the dioxolane substituent is weakly activated.
Steric effects also play a crucial role. The biphenyl system is not planar, with a dihedral angle between the two phenyl rings that is influenced by the substituents. The amino group at the 2-position and the dioxolane group at the 4'-position are unlikely to cause significant steric hindrance to each other, allowing for relatively free rotation around the biphenyl linkage. However, the amino group at the 2-position will sterically hinder the adjacent 1- and 3-positions of its own ring, potentially influencing the regioselectivity of incoming electrophiles. Similarly, the dioxolane group, while not exceedingly bulky, can influence the accessibility of the adjacent positions on its ring. The synthesis of 1,3-dioxolanes can be subject to steric hindrance, with bulky diols leading to lower yields. nih.govresearchgate.net
| Substituent | Position | Inductive Effect | Resonance Effect | Net Electronic Effect | Influence on Electrophilic Aromatic Substitution |
|---|---|---|---|---|---|
| -NH2 (Amino) | 2 | -I (Electron-withdrawing) | +R (Strongly electron-donating) | Strongly Activating | ortho, para-directing |
| - chemicalbook.comacs.orgDioxolan-2-yl | 4' | -I (Weakly electron-withdrawing) | +R (Weakly electron-donating) | Weakly Activating | ortho, para-directing |
Mechanistic Insights into Complex Reaction Sequences Involving the Compound and Its Analogues
Given the functional groups present, 4'- chemicalbook.comacs.orgDioxolan-2-yl-biphenyl-2-ylamine can be expected to participate in a variety of complex reaction sequences. The mechanistic understanding of these transformations can be extrapolated from studies on 2-aminobiphenyl and related structures.
One of the characteristic reactions of 2-aminobiphenyl is its use as a precursor in the synthesis of carbazoles. wikipedia.org This transformation typically proceeds via oxidation. For 4'- chemicalbook.comacs.orgDioxolan-2-yl-biphenyl-2-ylamine, a similar reaction could be envisioned, likely proceeding through a radical cation intermediate, leading to intramolecular cyclization. The dioxolane group would be expected to remain intact under mild oxidative conditions.
Furthermore, palladacycles derived from 2-aminobiphenyl are known to be highly effective catalysts for cross-coupling reactions. wikipedia.org It is plausible that 4'- chemicalbook.comacs.orgDioxolan-2-yl-biphenyl-2-ylamine could react with palladium(II) salts to form a similar palladacycle. The catalytic cycle for a cross-coupling reaction, such as a Suzuki or Heck reaction, would involve the standard steps of oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination. The electronic nature of the dioxolane substituent could subtly influence the rates of these steps by affecting the electron density at the palladium center.
The 1,3-dioxolane group, while generally stable, is susceptible to cleavage under acidic conditions, regenerating the corresponding aldehyde or ketone. organic-chemistry.org This property could be exploited in a synthetic sequence where the dioxolane acts as a protecting group for a formyl group. For example, the amino group could be acylated, followed by acidic deprotection of the dioxolane to unmask a formyl group, which could then undergo further reactions like reductive amination or Wittig olefination.
Derivatization and Advanced Structural Modifications
Functionalization of the Biphenyl (B1667301) System for Diverse Analogues
The biphenyl moiety is a key structural component that can be functionalized to produce a variety of analogues. researchgate.net As a foundational structure in many pharmacologically active compounds, the biphenyl system's modification is a well-established strategy for creating chemical diversity. arabjchem.orgresearchgate.net The presence of the amino group at the 2-position and the dioxolane-substituted phenyl ring at the 1'-position influences the reactivity and regioselectivity of further substitutions.
Key functionalization strategies include:
Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce new functional groups onto the aromatic rings. The directing effects of the existing amine and alkyl-dioxolane substituents will govern the position of new substituents.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki and Miyaura cross-coupling reactions are powerful tools for forming carbon-carbon bonds. arabjchem.orgresearchgate.net By first introducing a halide (e.g., bromine or iodine) onto the biphenyl scaffold, subsequent coupling with various boronic acids or esters can append a wide range of aryl, heteroaryl, or alkyl groups.
Modification of the Amino Group: The primary amine at the 2-position is a versatile handle for derivatization. It can undergo acylation, alkylation, sulfonylation, or be converted into other functional groups such as amides, sulfonamides, or even a tetrazole ring, which can be crucial for receptor interaction in drug design. nih.gov
Table 1: Proposed Functionalization Reactions of the Biphenyl System
| Reaction Type | Reagents and Conditions | Potential Product Description |
|---|---|---|
| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | Introduction of a bromine atom onto one or both phenyl rings, creating a handle for cross-coupling reactions. |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol (B145695)/H₂O | Formation of a new C-C bond, linking a new aryl or heteroaryl group to the biphenyl core. |
| Acylation | Acetyl chloride, Pyridine, Dichloromethane | Formation of an N-acetyl derivative at the 2-amino position, modifying the electronic properties and steric hindrance. |
Chemical Modifications and Transformations of the 1,3-Dioxolane (B20135) Ring System
The 1,3-dioxolane ring serves as a protected form of a carbonyl group, specifically a formyl group (aldehyde) in this case. Its chemical stability and reactivity are central to its role in synthetic chemistry. thieme-connect.de Generally, 1,3-dioxolanes are stable under basic, oxidative, and reductive conditions but are labile to acidic conditions. thieme-connect.de This differential stability is frequently exploited in multi-step syntheses.
Key modifications and transformations include:
Acid-Catalyzed Deprotection: Treatment with aqueous acid (e.g., HCl or H₂SO₄) or Lewis acids will hydrolyze the acetal (B89532), unmasking the formyl group at the 4'-position of the biphenyl system.
Reactions of the Unmasked Aldehyde: Once deprotected, the resulting aldehyde can undergo a vast range of classical carbonyl reactions:
Wittig Reaction: Reaction with phosphonium ylides (e.g., (1,3-Dioxolan-2-ylmethyl)triphenylphosphonium bromide) can extend the carbon chain and introduce double bonds. enamine.net
Reductive Amination: Condensation with a primary or secondary amine followed by reduction (e.g., with NaBH₃CN) forms a new C-N bond, allowing for the introduction of diverse amine-containing side chains.
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further opportunities for derivatization.
Table 2: Chemical Transformations of the 1,3-Dioxolane Ring
| Reaction Type | Reagents and Conditions | Resulting Functional Group at 4'-position |
|---|---|---|
| Deprotection (Hydrolysis) | Aqueous HCl, Acetone | Formyl (-CHO) |
| Wittig Olefination | Ph₃P=CH₂, THF | Vinyl (-CH=CH₂) |
| Oxidation | KMnO₄ or PCC | Carboxylic Acid (-COOH) |
Synthesis of Polyfunctionalized Architectures Incorporating the 4'-arabjchem.orgthieme-connect.deDioxolan-2-yl-biphenyl-2-ylamine Scaffold
The true synthetic power of the 4'- arabjchem.orgthieme-connect.deDioxolan-2-yl-biphenyl-2-ylamine scaffold lies in the combination of modifications to both the biphenyl system and the dioxolane ring. By strategically sequencing these reactions, highly complex and polyfunctionalized molecules can be constructed. For example, a Suzuki coupling could be performed on a halogenated version of the scaffold, followed by the deprotection of the dioxolane ring and subsequent reductive amination of the resulting aldehyde. This approach allows for the systematic building of molecular complexity and the exploration of structure-activity relationships in medicinal chemistry. nih.gov The development of such multi-component reactions is a key area of modern organic synthesis, enabling the efficient construction of complex targets. acs.org
A hypothetical synthetic sequence could involve:
Bromination of the biphenyl ring system.
Suzuki coupling with a substituted arylboronic acid to introduce a new aromatic moiety.
Acid-catalyzed hydrolysis of the dioxolane ring to reveal the aldehyde.
Condensation and reduction with a chiral amine to introduce a new stereocenter and functional group.
This strategy highlights how the scaffold can be elaborated in multiple directions to create a library of diverse compounds.
Stereoselective Synthesis of Chiral Analogues
The introduction of chirality is a critical aspect of modern drug discovery and materials science. Stereoselective synthesis of analogues based on the 4'- arabjchem.orgthieme-connect.deDioxolan-2-yl-biphenyl-2-ylamine scaffold can be achieved through several methods.
Use of Chiral Building Blocks: Chiral 1,3-dioxolanes can be synthesized from enantiomerically pure α-hydroxy acids, such as lactic or mandelic acid. nih.govresearchgate.net Incorporating such a chiral dioxolane from the outset would produce a diastereomerically enriched product.
Asymmetric Catalysis: Chiral catalysts can be employed in the functionalization steps. For instance, asymmetric hydrogenation of a double bond introduced via a Wittig reaction or the use of chiral ligands in palladium-catalyzed coupling reactions can create stereocenters with high enantiomeric excess.
Diastereoselective Reactions: If a chiral center already exists in the molecule (e.g., within the dioxolane ring or on a substituent), it can direct the stereochemical outcome of subsequent reactions on other parts of the scaffold. researchgate.net For example, the Diels-Alder reaction of chiral dienes derived from related structures has been shown to proceed with good stereocontrol. nih.gov The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, is another powerful strategy for the stereocontrolled synthesis of complex nitrogen-containing heterocycles. mdpi.com
Table 3: Approaches to Stereoselective Synthesis
| Strategy | Description | Example |
|---|---|---|
| Chiral Pool Synthesis | Starting with an enantiomerically pure precursor to construct the dioxolane ring. | Use of (R)- or (S)-1,2-propanediol in the acetal formation step. |
| Chiral Auxiliary | Attaching a chiral group to control the stereochemistry of a reaction, which is later removed. | Using an Evans chiral auxiliary on a carboxylic acid derivative of the scaffold. |
| Asymmetric Catalysis | Employing a chiral catalyst to favor the formation of one enantiomer over the other. | Asymmetric reduction of a ketone derivative using a chiral Ru-BINAP catalyst. |
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation (e.g., 1D and 2D techniques)
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4'- researchgate.netnih.govDioxolan-2-yl-biphenyl-2-ylamine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for a complete assignment of all proton (¹H) and carbon (¹³C) signals.
In a ¹H NMR spectrum, the aromatic protons of the biphenyl (B1667301) core would exhibit complex splitting patterns in the downfield region, typically between 6.5 and 8.0 ppm. The protons of the dioxolane ring would likely appear as a set of multiplets in the range of 3.5 to 4.5 ppm, while the methine proton of the dioxolane ring (at the 2-position) would present a distinct singlet or triplet, depending on coupling with adjacent protons, likely around 5.5 to 6.0 ppm. The amine (-NH₂) protons would give rise to a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.
The ¹³C NMR spectrum would provide information on the carbon skeleton. The biphenyl carbons would generate a series of signals in the aromatic region (110-150 ppm). The carbons of the dioxolane ring would be expected in the 60-70 ppm range, with the acetal (B89532) carbon appearing further downfield, typically around 100-110 ppm.
2D NMR techniques such as COSY (Correlation Spectroscopy) would be crucial to establish proton-proton coupling networks within the biphenyl and dioxolane moieties. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would then be used to correlate the proton signals with their directly attached carbons and to identify long-range proton-carbon correlations, respectively. This would allow for the unambiguous assignment of all atoms in the molecule and confirm the connectivity between the dioxolane, biphenyl, and amine groups.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Biphenyl H | 6.5 - 8.0 | 110 - 150 |
| Dioxolane CH₂ | 3.5 - 4.5 | 60 - 70 |
| Dioxolane CH | 5.5 - 6.0 | 100 - 110 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of 4'- researchgate.netnih.govDioxolan-2-yl-biphenyl-2-ylamine. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₅H₁₅NO₂).
Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed. The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Analysis of the fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include the loss of the dioxolane group, cleavage of the biphenyl bond, and loss of the amine group. The resulting fragment ions would be characteristic of the different structural motifs within the molecule, further corroborating the proposed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 4'- researchgate.netnih.govDioxolan-2-yl-biphenyl-2-ylamine would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic biphenyl rings would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the dioxolane ring would be found just below 3000 cm⁻¹. The C-O stretching of the acetal in the dioxolane ring would likely produce strong bands in the 1000-1200 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The biphenyl system is a strong chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would be expected to show strong absorption bands in the UV region, likely between 200 and 350 nm. These absorptions correspond to π-π* transitions within the conjugated biphenyl system. The presence of the amine and dioxolane substituents would influence the exact position and intensity of these absorption maxima.
Interactive Data Table: Key IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | < 3000 |
| C-O Stretch (Acetal) | 1000 - 1200 |
X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing Analysis
Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. If a suitable single crystal of 4'- researchgate.netnih.govDioxolan-2-yl-biphenyl-2-ylamine can be grown, XRD analysis would provide precise bond lengths, bond angles, and torsion angles. This would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the dihedral angle between the two phenyl rings of the biphenyl unit.
Furthermore, XRD analysis would elucidate the crystal packing arrangement, showing how the molecules are organized in the crystal lattice. This includes the identification of any intermolecular interactions, such as hydrogen bonding involving the amine group, which play a crucial role in the supramolecular architecture of the solid. The crystal system, space group, and unit cell dimensions would also be determined from the diffraction data.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and molecular properties of organic molecules like 4'- jcsp.org.pkresearchgate.netDioxolan-2-yl-biphenyl-2-ylamine. DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d)), could provide significant insights into the molecule's behavior. jcsp.org.pk
A crucial first step in the theoretical study of 4'- jcsp.org.pkresearchgate.netDioxolan-2-yl-biphenyl-2-ylamine would be geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface. For a biphenyl (B1667301) derivative, a key parameter is the dihedral angle between the two phenyl rings, which is influenced by the steric and electronic effects of the substituents. acs.orgresearchgate.net
Frontier Molecular Orbital (FMO) analysis is fundamental to understanding the chemical reactivity and electronic properties of a molecule. This involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net For 4'- jcsp.org.pkresearchgate.netDioxolan-2-yl-biphenyl-2-ylamine, the distribution of the HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical Frontier Molecular Orbital Data for 4'- jcsp.org.pkresearchgate.netDioxolan-2-yl-biphenyl-2-ylamine
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -5.50 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Gap | 4.30 |
(Note: These values are illustrative and would require specific DFT calculations for validation.)
DFT calculations can be employed to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.govmdpi.com By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted spectra can then be compared with experimental data to confirm the molecular structure and aid in the assignment of complex spectra. This methodology has been successfully applied to other complex organic molecules, including those containing dioxolane and boronate ester groups. researchgate.netnih.govmdpi.com
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling provides a powerful avenue for elucidating the mechanisms of chemical reactions. For 4'- jcsp.org.pkresearchgate.netDioxolan-2-yl-biphenyl-2-ylamine, theoretical methods could be used to investigate potential synthetic routes or its reactivity in various chemical transformations. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is invaluable for understanding reaction kinetics and selectivity, and for optimizing reaction conditions.
Quantitative Structure-Property Relationship (QSPR) Theoretical Descriptors
Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of molecules with their physicochemical properties. Theoretical descriptors, derived from computational chemistry, play a crucial role in developing these models. For 4'- jcsp.org.pkresearchgate.netDioxolan-2-yl-biphenyl-2-ylamine, a range of descriptors could be calculated, including:
Electronic Descriptors: Dipole moment, polarizability, HOMO and LUMO energies. jcsp.org.pkresearchgate.netjcsp.org.pk
Topological Descriptors: Molecular connectivity indices, shape indices.
Quantum Chemical Descriptors: Atomic charges, bond orders, molecular electrostatic potential. acs.org
These descriptors could then be used to build QSPR models to predict properties such as solubility, boiling point, or chromatographic retention times.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Applications in Organic Synthesis and Advanced Materials Science
Role as a Versatile Building Block in Complex Molecule Synthesis
The 4'- wikipedia.orgnih.govDioxolan-2-yl-biphenyl-2-ylamine molecule is a bifunctional building block, offering two distinct reactive sites for the construction of complex organic structures. The primary amine on one phenyl ring and the latent aldehyde on the other allow for sequential and controlled chemical transformations.
The 2-aminobiphenyl (B1664054) moiety is a well-established precursor in a variety of coupling reactions. The amino group can be readily transformed into other functional groups or used as a directing group in C-H activation reactions. For instance, imines derived from this compound, such as N-benzylidene-[1,1'-biphenyl]-2-amines, exhibit distinctive reactivity under photoredox conditions, enabling the synthesis of valuable 1,2-diamine motifs. nih.gov The presence of the ortho-phenyl group is often critical for stabilizing radical intermediates, thereby modulating the reactivity and enabling unique chemical transformations. nih.gov
The dioxolane group serves as a protecting group for a formyl (aldehyde) functionality. This acetal (B89532) is stable under many reaction conditions used to modify the aminobiphenyl core, such as basic, nucleophilic, and organometallic reactions. researchgate.net After the desired modifications have been made to the aminobiphenyl portion of the molecule, the dioxolane can be easily hydrolyzed under acidic conditions to reveal the aldehyde. This aldehyde can then participate in a wide range of subsequent reactions, including Wittig reactions, reductive aminations, and condensations, to further elaborate the molecular structure. enamine.net This dual reactivity makes the compound a powerful tool for the convergent synthesis of complex target molecules.
Table 1: Potential Synthetic Transformations
| Functional Group | Reaction Type | Potential Product Class |
|---|---|---|
| 2-Amine | Buchwald-Hartwig Amination | N-Aryl Biphenylamines |
| 2-Amine | Diazotization -> Sandmeyer | Halogenated/Cyanated Biphenyls |
| 2-Amine | Imine Formation -> Reductive Coupling | Unsymmetrical 1,2-Diamines nih.gov |
| Dioxolane (deprotected) | Wittig Reaction | Stilbene Derivatives |
| Dioxolane (deprotected) | Reductive Amination | Secondary/Tertiary Amines |
| Dioxolane (deprotected) | Aldol Condensation | α,β-Unsaturated Carbonyls |
Ligand Design and Coordination Chemistry Potential
The 2-aminobiphenyl framework is an excellent scaffold for designing ligands for transition metal complexes. nih.gov The nitrogen atom of the amine group can act as a Lewis base, coordinating to a metal center. Furthermore, the ortho-phenyl group can participate in cyclometalation reactions, where a C-H bond on the phenyl ring is activated to form a stable metal-carbon bond, resulting in a robust bidentate N,C-chelate.
The presence of the 4'- wikipedia.orgnih.govdioxolan-2-yl group introduces several key features that can influence the properties of the resulting metal complexes:
Steric Influence : The dioxolane group adds significant steric bulk to the ligand framework. This can control the coordination number and geometry of the metal center, potentially stabilizing uncommon coordination environments like tetrahedral or trigonal-bipyramidal geometries in Ni(II) complexes. nih.gov
Electronic Tuning : Although remote from the primary coordination site, the dioxolane group can exert a subtle electronic effect on the biphenyl (B1667301) system, which can fine-tune the redox properties and reactivity of the metal center.
Post-Coordination Modification : The latent aldehyde functionality allows for the modification of the ligand after it has been coordinated to a metal. Deprotection of the dioxolane would yield a metal complex bearing a reactive aldehyde, which could be used to graft the complex onto a surface, incorporate it into a polymer, or build larger supramolecular assemblies.
The design of such ligands is pivotal in coordination chemistry, as it allows for the creation of metal complexes with specific properties for applications in catalysis, sensing, and materials science. nih.gov
Precursor in the Synthesis of Non-Traditional Organic Materials (e.g., polymers, functional scaffolds)
The bifunctionality of 4'- wikipedia.orgnih.govDioxolan-2-yl-biphenyl-2-ylamine makes it an attractive monomer for the synthesis of advanced organic materials, such as functional polymers and well-defined molecular scaffolds.
The primary amine can be used as a nucleophile in polymerization reactions. For example, it can react with diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, or epoxy resins, respectively. The rigid biphenyl unit in the polymer backbone would impart thermal stability and specific photophysical properties to the resulting material. Biphenyl derivatives are known to be key components in materials like organic light-emitting diodes (OLEDs). rsc.orgossila.com
Furthermore, the protected aldehyde offers a route to create cross-linked networks or functionalized scaffolds. After an initial polymerization utilizing the amine group, the dioxolane moieties along the polymer chain can be deprotected to aldehydes. These aldehyde groups can then be used to form cross-links, attach other functional molecules, or serve as reactive sites for creating complex, three-dimensional architectures. Biphenyl-based scaffolds have been investigated for applications in areas such as neurodegenerative disease research, where they can be designed to interact with biological targets. nih.gov This approach allows for the creation of materials with highly tailored properties.
Table 2: Potential Polymer Types from 4'- wikipedia.orgnih.govDioxolan-2-yl-biphenyl-2-ylamine
| Co-monomer Type | Polymer Linkage | Resulting Polymer Class | Potential Properties |
|---|---|---|---|
| Diacyl Chloride | Amide | Polyamide | High thermal stability, rigidity |
| Diisocyanate | Urea | Polyurea | Strong hydrogen bonding, elasticity |
| Diepoxide | β-Hydroxyamine | Epoxy Resin | High strength, chemical resistance |
| Dialdehyde (via self-condensation after deprotection) | Imine | Polyazomethine | Conjugated, semiconducting |
Development of Novel Catalytic Systems Utilizing the Compound as a Component
One of the most significant applications of 2-aminobiphenyl derivatives is in the field of catalysis, particularly in the formation of palladacycle catalysts. wikipedia.org These are organopalladium complexes formed via cyclometalation of ligands like 2-aminobiphenyl. Palladacycles derived from 2-aminobiphenyl are known to be exceptionally active and robust precatalysts for a wide range of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. wikipedia.org
The use of 4'- wikipedia.orgnih.govDioxolan-2-yl-biphenyl-2-ylamine to form a palladacycle would result in a catalyst with a pendant dioxolane group. This functionality could be leveraged in several ways:
Catalyst Immobilization : The latent aldehyde can be used to anchor the catalyst to a solid support, such as silica (B1680970) or a polymer resin. This facilitates catalyst recovery and reuse, which is crucial for sustainable and cost-effective chemical processes.
Tuning Solubility : The dioxolane group can modify the solubility of the catalyst, allowing it to be used in different solvent systems or facilitating its separation from the reaction mixture.
Second-Sphere Interactions : The oxygen atoms of the dioxolane group could potentially engage in non-covalent interactions with substrates or reagents, influencing the selectivity of the catalytic reaction.
The development of such "second-generation" catalysts, where the ligand framework is functionalized to impart new properties, is a major focus of modern catalyst design.
Future Research Perspectives and Emerging Directions
Exploration of Unconventional Synthetic Pathways for Structural Diversity
The generation of a diverse library of analogues based on the 4'- mdpi.commdpi.comDioxolan-2-yl-biphenyl-2-ylamine core is crucial for exploring its potential applications. While traditional cross-coupling methods like the Suzuki-Miyaura reaction are effective for synthesizing biphenyls, future research could focus on more unconventional and efficient synthetic strategies. rsc.orguliege.be
One promising area is the exploration of gas-phase synthesis methodologies. Recent studies have demonstrated the formation of biphenyl (B1667301) and its derivatives at low temperatures through a phenylethynyl addition–cyclization–aromatization mechanism. uhmreactiondynamics.orgosti.gov This approach could offer a novel, solvent-free route to synthesizing precursors of 4'- mdpi.commdpi.comDioxolan-2-yl-biphenyl-2-ylamine, potentially leading to unique substitution patterns that are difficult to achieve through traditional solution-phase chemistry.
Furthermore, metal-free oxidative cyclization reactions present another innovative avenue. For instance, the TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls has been successfully used to create highly substituted fluorenones. beilstein-journals.org Adapting such metal-free, cross-dehydrogenative coupling (CDC) methods could enable the synthesis of novel derivatives of 4'- mdpi.commdpi.comDioxolan-2-yl-biphenyl-2-ylamine with enhanced functional complexity.
The development of these unconventional synthetic pathways would not only provide access to a wider range of structurally diverse analogues but also align with the principles of green chemistry by potentially reducing reliance on heavy metal catalysts and harsh reaction conditions.
| Synthetic Approach | Potential Advantages | Relevant Precursors for 4'- mdpi.commdpi.comDioxolan-2-yl-biphenyl-2-ylamine Analogues |
| Gas-Phase Phenylethynyl Addition | Solvent-free, low-temperature, access to unique isomers. uhmreactiondynamics.orgosti.gov | Substituted phenylethynyl radicals and dienes. |
| Metal-Free Oxidative Cyclization | Avoids heavy metal contamination, potential for novel polycyclic derivatives. beilstein-journals.org | N-substituted 2-aminobiphenyls. |
| Photocatalytic Reductive Coupling | Mild reaction conditions, high functional group tolerance. nih.gov | N-benzylidene-[1,1'-biphenyl]-2-amines. |
Advanced Mechanistic Investigations via In Situ Spectroscopy and Kinetic Studies
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of 4'- mdpi.commdpi.comDioxolan-2-yl-biphenyl-2-ylamine is essential for optimizing reaction conditions and controlling product outcomes. Future research should employ advanced analytical techniques to probe these mechanisms in real-time.
In situ spectroscopic methods, such as UV-visible spectroelectrochemistry, can provide valuable insights into the electronic changes and intermediate species formed during chemical reactions. nih.gov For example, applying this technique to the electropolymerization of aniline derivatives has helped to identify and confirm the intermediates generated during the process. nih.gov Similar studies on 4'- mdpi.commdpi.comDioxolan-2-yl-biphenyl-2-ylamine could elucidate the mechanisms of its derivatization or its role in catalytic cycles.
Kinetic studies of the synthetic routes, particularly for palladium-catalyzed cross-coupling reactions, are also crucial. mdpi.com Detailed kinetic analysis can help to identify the rate-determining steps and the influence of various reaction parameters, such as catalyst loading, ligand effects, and temperature. mdpi.comacs.org Single-molecule fluorescence microscopy is an emerging technique that allows for the study of catalytic reactions at the single-molecule level, providing unprecedented detail about catalytic efficiency and reaction dynamics. acs.org
| Analytical Technique | Mechanistic Insights | Potential Application to 4'- mdpi.commdpi.comDioxolan-2-yl-biphenyl-2-ylamine |
| In Situ UV-Visible Spectroelectrochemistry | Identification of reaction intermediates, monitoring electronic transitions. nih.gov | Studying the mechanism of electropolymerization or redox-based derivatizations. |
| Kinetic Analysis of Cross-Coupling | Determining rate laws, identifying rate-determining steps, optimizing reaction conditions. mdpi.com | Enhancing the efficiency of Suzuki-Miyaura synthesis of analogues. |
| Single-Molecule Fluorescence Microscopy | Measuring single-catalyst turnover frequency, understanding catalyst heterogeneity. acs.org | Probing the efficiency of novel catalytic systems for synthesis. |
Computational Design and Prediction of Novel Analogues with Tailored Properties
Computational chemistry offers powerful tools for the rational design and prediction of the properties of novel analogues of 4'- mdpi.commdpi.comDioxolan-2-yl-biphenyl-2-ylamine. Molecular dynamics (MD) simulations and quantum-mechanical calculations can provide a deep understanding of the conformational behavior, electronic properties, and potential biological activity of these molecules. mdpi.comnih.gov
MD simulations can be used to explore the conformational landscape of biphenyl derivatives, which is particularly important for understanding atropisomerism—a form of axial chirality that arises from restricted rotation around the biphenyl single bond. pharmaguideline.com By simulating the torsional energy profile, researchers can predict the stability of different conformers and design molecules with specific three-dimensional structures. mdpi.comunical.it
Quantum chemical calculations can be employed to determine key electronic properties, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs). nih.govresearchgate.net These properties are critical for predicting how a molecule will interact with other molecules, including biological receptors or other components of a material. For instance, a strong correlation has been found between the MEP of chlorinated biphenyls and their toxicity. nih.gov Such computational studies could guide the synthesis of analogues of 4'- mdpi.commdpi.comDioxolan-2-yl-biphenyl-2-ylamine with desired electronic and biological profiles.
Furthermore, computational methods can be used to design novel compounds with specific functionalities. For example, by modeling the interaction of different biphenyl derivatives with a target protein, it is possible to design new drug candidates with improved efficacy and selectivity. nih.govnih.gov
| Computational Method | Predicted Properties | Application in Analogue Design |
| Molecular Dynamics (MD) Simulations | Conformational preferences, rotational barriers, solvent effects. mdpi.comunical.it | Design of atropisomers with stable chirality. |
| Quantum-Mechanical Calculations (DFT) | Molecular electrostatic potential, dipole moments, frontier orbital energies. nih.govresearchgate.net | Prediction of reactivity, toxicity, and intermolecular interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, pharmacokinetic properties. ijsdr.org | Design of novel therapeutic agents with enhanced potency. |
Integration into Supramolecular Assemblies and Frameworks
The unique structure of 4'- mdpi.commdpi.comDioxolan-2-yl-biphenyl-2-ylamine, with its potential for hydrogen bonding, π-π stacking, and coordination with metal ions, makes it an attractive building block for the construction of supramolecular assemblies and frameworks.
Biphenarenes, a class of macrocyclic hosts, are synthesized from biphenyl units and have shown great promise in host-guest chemistry and materials science. mdpi.comnih.gov The functional groups on 4'- mdpi.commdpi.comDioxolan-2-yl-biphenyl-2-ylamine could be exploited to create novel biphenarene structures with tailored cavity sizes and recognition properties. These macrocycles could find applications in areas such as molecular sensing, drug delivery, and separations.
The ability of biphenyl derivatives to self-assemble into ordered structures is another exciting area of research. nih.gov For example, biphenyl-cyanostilbenes have been shown to form helical H-aggregates through supramolecular polymerization, leading to materials with circularly polarized luminescence. nih.gov The introduction of 4'- mdpi.commdpi.comDioxolan-2-yl-biphenyl-2-ylamine into such systems could lead to new functional materials with interesting chiroptical properties.
Moreover, this compound could serve as a ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. mdpi.commdpi.com The amino group and the deprotected aldehyde (or its derivatives) could coordinate to metal centers, leading to the formation of extended, porous structures with potential applications in gas storage, catalysis, and sensing.
| Supramolecular Structure | Key Interactions | Potential Applications |
| Biphenarenes | Covalent bonds forming macrocycle, host-guest interactions. mdpi.comnih.gov | Molecular recognition, separation, catalysis. |
| Self-Assembled Polymers | Hydrogen bonding, π-π stacking. nih.govresearchgate.net | Chiroptical materials, organic electronics. |
| Metal-Organic Frameworks (MOFs) | Coordination bonds between ligands and metal ions. mdpi.commdpi.com | Gas storage, separation, catalysis, sensing. |
Q & A
Q. What are the common synthetic routes for 4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves coupling biphenyl derivatives with dioxolane-containing precursors. Key reactions include:
- Suzuki-Miyaura Cross-Coupling: Biphenyl boronic acid derivatives (e.g., 2-biphenylylboronic acid) can react with halogenated dioxolane intermediates under palladium catalysis. Catalyst loading (e.g., 1-5 mol% Pd(PPh₃)₄) and base choice (e.g., Na₂CO₃) significantly impact yield .
- Substitution Reactions: Amine groups in biphenyl-2-ylamine can react with 1,3-dioxolane precursors (e.g., 2-bromo-1,3-dioxolane) in the presence of triethylamine to form the target compound. Reaction temperature (60-80°C) and solvent polarity (e.g., DMF vs. THF) affect regioselectivity .
Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for removing unreacted starting materials .
Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the biphenyl backbone and dioxolane ring. Key signals include aromatic protons (δ 6.8-7.6 ppm) and dioxolane oxygen-bearing carbons (δ 60-70 ppm) .
- FT-IR: Stretching vibrations for C-O-C in the dioxolane ring (1060-1140 cm⁻¹) and N-H in the amine group (3300-3500 cm⁻¹) provide functional group confirmation .
- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 282.1234 for C₁₅H₁₅NO₂) and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry be integrated to predict the reactivity of the dioxolane ring in this compound under varying pH conditions?
- Methodological Answer:
- DFT Calculations: Use Gaussian or ORCA software to model the dioxolane ring’s stability. Key parameters include bond dissociation energies (BDEs) for C-O bonds and protonation states at acidic (pH < 4) or basic (pH > 10) conditions. Solvent effects (e.g., water vs. DMSO) are modeled using PCM (Polarizable Continuum Model) .
- MD Simulations: Molecular dynamics can predict conformational changes in the biphenyl-dioxolane system under thermal stress (e.g., 25–100°C) to guide experimental stability tests .
Q. What strategies are recommended for resolving contradictory data in the literature regarding the biological activity of this compound derivatives?
- Methodological Answer:
- Meta-Analysis Framework: Systematically review studies using PRISMA guidelines. Compare variables such as:
- Assay Conditions: Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times (24 vs. 48 hours), or solvent controls (DMSO concentration) .
- Structural Analogues: Evaluate substituent effects (e.g., electron-withdrawing groups on the biphenyl ring) on bioactivity .
- Dose-Response Replication: Reproduce key studies with standardized protocols (e.g., IC₅₀ determination via MTT assay) to isolate variables causing discrepancies .
Q. How can factorial design optimize the synthesis of this compound to maximize yield while minimizing side products?
- Methodological Answer:
- 2³ Factorial Design: Test three factors (catalyst loading, temperature, solvent ratio) at two levels (high/low). For example:
| Factor | Low Level | High Level |
|---|---|---|
| Catalyst (mol%) | 1 | 5 |
| Temperature (°C) | 60 | 80 |
| THF/H₂O Ratio | 3:1 | 5:1 |
| Analyze interactions using ANOVA to identify optimal conditions . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
